molecular formula C8H18N2O2 B122149 tert-Butyl (1-aminopropan-2-yl)carbamate CAS No. 149632-73-5

tert-Butyl (1-aminopropan-2-yl)carbamate

Cat. No. B122149
M. Wt: 174.24 g/mol
InChI Key: JQXZBJAAOLPTKP-UHFFFAOYSA-N
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Description

Tert-Butyl (1-aminopropan-2-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is linked to an aminopropan-2-yl group. This structure is a key component in the development of pharmaceuticals and other organic molecules due to its versatility in chemical reactions and ability to introduce chirality into synthetic pathways10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves enantioselective methods to ensure the production of a compound with the desired chirality. For instance, the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate utilizes an iodolactamization as a key step, highlighting the importance of controlling stereochemistry in the synthesis of complex carbamate intermediates . Another approach involves the practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate through aziridine opening and optical resolution, which provides access to both enantiomers of the compound . These methods underscore the significance of developing efficient and enantioselective synthetic routes for tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and application in organic synthesis. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics, demonstrating the impact of the tert-butyl group on the behavior of the carbamate in synthetic applications .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions, serving as versatile intermediates. The tert-butyl group can be used to protect the nitrogen in imines, facilitating the asymmetric synthesis of amines with high enantioselectivity . Additionally, cyclic carbamate formation via tert-butyldimethylsilyl carbamate has been employed in the stereoselective synthesis of statine and its analogs, showcasing the utility of tert-butyl carbamate derivatives in constructing complex molecular architectures . The dirhodium(II)-catalyzed C-H amination reaction of tert-butyldimethylsilyloxy carbamate derivatives further exemplifies the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts certain steric and electronic characteristics that affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's performance in various synthetic applications, such as the scale-up of the Kulinkovich–Szymoniak cyclopropanation process, which is used to prepare tert-butyl carbamate intermediates for pharmaceutical manufacturing9. The optimization of synthetic methods, as demonstrated in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is crucial for achieving high yields and purity of the desired compounds10.

Scientific Research Applications

Metalation and Alkylation Studies

Tert-butyl carbamate derivatives, specifically in the context of aminomethyltrialkylsilanes, have been explored for their ability to undergo metalation between nitrogen and silicon, followed by reactions with electrophiles. This study demonstrates the efficient metalation process and subsequent electrophilic reactions, highlighting the compound's utility in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Structural Analysis in Crystals

Tert-butyl carbamate derivatives have been analyzed in crystals for their hydrogen and halogen bonding interactions, particularly in diacetylenes. These studies provide insights into the molecular structures and interactions within crystals, contributing to a better understanding of the compound's physical chemistry (Baillargeon et al., 2017).

Synthetic Methodologies

Research has focused on developing synthetic methods for tert-butyl carbamate derivatives. For example, a rapid synthetic method for a specific tert-butyl carbamate compound, an intermediate in biologically active compounds, was established, demonstrating its practical applications in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

Application in Natural Product Synthesis

The synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of a natural product with cytotoxic activity, highlights the compound's role in the synthesis of biologically relevant products. This research illustrates its potential in developing therapeutic agents (Tang et al., 2014).

Enantioselective Synthesis

Tert-butyl carbamate derivatives have been utilized in the enantioselective synthesis of β-alanine derivatives. This application is crucial for producing optically active compounds, which are significant in medicinal chemistry (Arvanitis et al., 1998).

Protease Inhibitors Development

Enantioselective syntheses of specific tert-butyl carbamate derivatives have been developed for use as building blocks in novel protease inhibitors. This underscores the compound's importance in the design and synthesis of new drugs (Ghosh, Cárdenas, & Brindisi, 2017).

Glycosylation Studies

Tert-butyl carbamates have been utilized in glycosylation reactions, leading to the formation of anomeric 2-deoxy-2-amino sugar carbamates. This demonstrates their utility in the synthesis of unnatural glycopeptide building blocks, relevant in biochemical research (Henry & Lineswala, 2007).

Photocatalysis Research

The use of tert-butyl carbamate derivatives in photoredox-catalyzed aminations exemplifies their role in photocatalysis, contributing to the development of novel synthetic methodologies (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(1-aminopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZBJAAOLPTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462234
Record name tert-Butyl (1-aminopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-aminopropan-2-yl)carbamate

CAS RN

149632-73-5
Record name tert-Butyl (1-aminopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-aminopropan-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Siegrist, D Pozzi, G Jacob, C Torrisi… - Journal of Medicinal …, 2016 - ACS Publications
Despite the availability of numerous antiepileptic drugs, 20–30% of epileptic patients are pharmacoresistant with seizures not appropriately controlled. Consequently, new strategies to …
Number of citations: 32 pubs.acs.org
MC Bagley, JE Dwyer, MDB Molina… - Organic & …, 2015 - pubs.rsc.org
Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 C provides rapid access to 3-aminobenzo[b]thiophenes in 58–96…
Number of citations: 25 pubs.rsc.org
M Wehner, MIS Röhr, M Bühler… - Journal of the …, 2019 - ACS Publications
Controlling polymorphism in molecular solids is of great interest since the properties and performances of molecular materials depend on the molecules’ mutual packing arrangements. …
Number of citations: 166 pubs.acs.org
M Sonnay - 2016 - zora.uzh.ch
Vitamin I. The simplicity of the designation is misleading. We are indeed before an extremely complex subject, at the converging point of biology and chemistry. It groups variety of topics…
Number of citations: 0 www.zora.uzh.ch
M Wehner - 2021 - opus.bibliothek.uni-wuerzburg.de
The aim of the first part of this thesis was to investigate (R,R)-PBI as a model system for polymorphism at its origin by a supramolecular approach. The pathway complexity of (R,R)-PBI …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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